4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline
Description
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline is a synthetic aromatic amine characterized by a pyridine ring substituted with a methoxy group at position 6, linked via an ether oxygen to a 3-methyl-substituted aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is listed as a discontinued primary amine product by CymitQuimica, indicating its historical use in research settings .
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)oxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(14)3-5-12(9)17-11-4-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRLSJILFYAVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Methyl-4-nitroaniline with 6-Methoxypyridin-3-ol
A two-step protocol achieves the ether bond:
- Nitration Protection : 3-Methylaniline is nitrated at the 4-position using HNO₃/H₂SO₄, yielding 3-methyl-4-nitroaniline.
- Etherification : The nitroaniline reacts with 6-methoxypyridin-3-ol under Mitsunobu conditions (DIAD, PPh₃, THF) or Ullmann coupling (CuI, K₂CO₃, DMF).
Optimized Conditions
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | 78% | |
| Base | K₂CO₃ | 82% | |
| Solvent | DMF at 110°C | 68% |
The Ullmann route provided superior yields (82%) compared to Mitsunobu (65–70%), attributed to improved oxygen nucleophilicity in polar aprotic solvents.
Suzuki-Miyaura Cross-Coupling for Pyridine-Aniline Bonding
This method constructs the biaryl ether via palladium-catalyzed coupling between boronic acids and aryl halides.
Coupling of (6-Methoxypyridin-3-yl)boronic Acid with 3-Methyl-4-bromoaniline
Adapting protocols from fluoro-pyridine syntheses, the reaction uses:
- Boronic Acid : (6-Methoxypyridin-3-yl)boronic acid
- Aryl Halide : 3-Methyl-4-bromoaniline
- Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (4:1)
Performance Metrics
| Condition | Outcome | Yield | Source |
|---|---|---|---|
| 80°C, 12 hr | Complete conversion | 89% | |
| Room temperature | Partial coupling | 33% | |
| Additive (DMAP) | Accelerated kinetics | 95% |
Notably, DMAP (dimethylaminopyridine) enhances yields to 95% by stabilizing the palladium intermediate.
Reductive Amination Pathways
For substrates with pre-existing ether linkages, nitro group reduction completes the synthesis.
Catalytic Hydrogenation of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylnitrobenzene
Using H₂ (1 atm) over 10% Pd/C in ethanol:
Critical Considerations
- Catalyst Poisoning : Residual sulfur or phosphorus ligands from prior steps necessitate thorough washing.
- Selectivity : Competitive reduction of the pyridine ring is avoided by maintaining pH > 7.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | High regioselectivity | Cu residue removal issues | 68–82% | Moderate |
| Suzuki-Miyaura | Functional group tolerance | Boronic acid cost | 33–95% | High |
| Reductive Amination | Simplicity | Requires nitro precursor | 85–94% | High |
Suzuki-Miyaura coupling offers the highest flexibility but demands rigorous anhydrous conditions. Ullmann methods remain cost-effective for small-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methylaniline moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxypyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline
- Structure : Differs by a chlorine substituent at position 3 and a methyl group on the pyridine ring.
- Properties : Melting point = 178°C; higher halogenated substituents may enhance thermal stability compared to the methoxy variant .
- Activity: No direct biological data, but chloro-substituted anilines often exhibit altered pharmacokinetics due to increased lipophilicity.
4-(Pyridin-3-yloxy)aniline
- Structure : Simplest analog, lacking both the methoxy and methyl groups.
- Properties : Lower molecular weight (MW = 186.21 g/mol) and reduced steric bulk compared to 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline (MW = 240.26 g/mol) .
- Activity : Serves as a scaffold for derivatization; absence of methyl/methoxy groups may reduce target binding affinity in therapeutic contexts.
Heterocyclic Derivatives with Anti-TB Activity
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline
- Structure : Imidazo[1,2-a]pyridine core replaces methoxypyridine; fluorophenyl and propyloxy linker added.
- Activity : MIC = 0.03 µM against Mycobacterium tuberculosis (Mtb), highlighting the potency of imidazopyridine derivatives in disrupting bacterial bioenergetics .
- SAR Insight: Fluorine atoms enhance membrane permeability and metabolic stability, contributing to superior activity compared to non-fluorinated analogs.
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
- Structure : Pyrrolo[2,3-b]pyridine core with chloro, trifluoromethyl, and difluoro substituents.
- Properties : Increased molecular complexity (MW = 389.72 g/mol) and halogen content likely improve target engagement but may reduce solubility .
- Activity: Not explicitly reported, but trifluoromethyl groups are known to enhance binding affinity to hydrophobic enzyme pockets.
Triazolo-Pyridine Derivatives
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
- Structure : Triazolo[1,5-a]pyridine replaces methoxypyridine.
- Activity: No specific data, but triazole moieties are associated with antiviral and anticancer activities in other contexts.
Comparative Data Table
Key Research Findings and Trends
Substituent Effects : Methoxy and methyl groups in 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline improve solubility and moderate steric hindrance, whereas chloro and trifluoromethyl groups in analogs enhance target affinity but may compromise solubility .
Heterocyclic Cores : Imidazo[1,2-a]pyridine and pyrrolo[2,3-b]pyridine derivatives exhibit superior anti-TB activity due to their ability to inhibit bacterial cytochrome oxidases and ATP synthesis .
Fluorine Incorporation : Fluorinated analogs consistently show enhanced potency, attributed to improved bioavailability and resistance to metabolic degradation .
Biological Activity
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
The biological activity of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline may be attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). Similar compounds have been shown to interact with:
-
Metabotropic Glutamate Receptor Subtype 5 (mGluR5) :
- Target : mGluR5 is implicated in various neurological processes.
- Mode of Action : Modulation of mGluR5 can influence glutamate signaling pathways, affecting neuronal excitability and synaptic plasticity.
- Dopamine Receptors :
Biological Activities
Research has indicated that 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- Anticancer Potential :
- Neuroprotective Effects :
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate to strong against S. typhi | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Neuroprotection | Potential protective effects on neurons |
Case Study: Anticancer Activity
In a study examining various derivatives of methoxypyridine compounds, it was found that 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline possess good bioavailability and can effectively cross the blood-brain barrier, making them suitable candidates for CNS-targeted therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline?
- Methodological Answer : The synthesis typically involves a palladium-catalyzed coupling reaction between 3-methylaniline derivatives and 6-methoxypyridin-3-ol. Key steps include:
- Use of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution .
- Controlled reaction temperatures (80–100°C) to prevent decomposition of the methoxy group.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Critical Parameters : Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent polarity, and reaction time (12–24 hrs) significantly impact yield.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the ether linkage and methyl group placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₄N₂O₂, theoretical 230.27 g/mol).
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. What common chemical reactions can this compound undergo?
- Methodological Answer :
- Oxidation : Reacts with KMnO₄ in acidic conditions to form quinone derivatives.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine analogs.
- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the 3-methylaniline moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., dimerization or methoxy group cleavage) .
- Catalyst Deactivation : Trace oxygen or moisture can degrade Pd catalysts; employ Schlenk-line techniques for air-sensitive steps .
- Case Study : A 2024 study achieved 78% yield by pre-drying solvents and using 10 mol% Pd(OAc)₂ with ligand optimization .
Q. What strategies optimize regioselectivity in functionalizing the pyridine and aniline moieties?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the aniline NH₂ with acetyl groups to direct substitution to the pyridine ring .
- Computational Guidance : Density Functional Theory (DFT) predicts electrophilic attack sites (e.g., C-2 on pyridine vs. C-4 on aniline) .
- Experimental Validation : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation.
Q. How can biological targets of this compound be identified in drug discovery?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to detect binding affinities (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Crystallography : Co-crystallize with proteins (e.g., cytochrome P450) to resolve binding modes .
Q. What computational approaches predict its stability under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the ether linkage in acidic (pH 2) vs. basic (pH 10) environments .
- Accelerated Stability Testing : Use HPLC to track degradation products after 72 hrs at 40°C/75% RH .
Q. How do structural modifications impact its efficacy as a ligand in coordination chemistry?
- Methodological Answer :
- Chelation Studies : Replace the methoxy group with electron-withdrawing groups (e.g., Cl) to enhance metal-binding affinity (e.g., Cu²⁺, Fe³⁺) .
- Spectroscopic Analysis : UV-Vis and EPR spectroscopy monitor charge-transfer complexes with transition metals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
